N-(1'-(2-(5-Benzofurazanyl)ethyl)-3,4-dihydro-4-oxospiro(2H-1-benzopyran-2,4'-piperidin)-6-yl)methanesulfonamide

Description

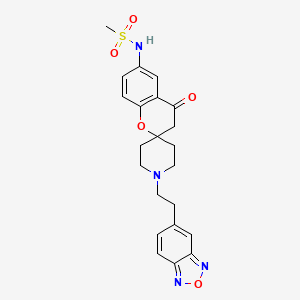

Systematic Nomenclature and Structural Features

The systematic nomenclature of this compound reflects the complex architectural arrangement of multiple heterocyclic systems within a single molecular entity. The compound can be alternatively named as Methanesulfonamide, N-(1'-(2-(2,1,3-benzoxadiazol-5-yl)ethyl)-3,4-dihydro-4-oxospiro(2H-1-benzopyran-2,4'-piperidin)-6-yl)-, highlighting the systematic approach to describing its intricate structure. The molecular formula C₂₂H₂₄N₄O₅S indicates a substantial molecular weight of 456.51 grams per mole, reflecting the complexity of the multi-ring system.

The structural architecture of this compound is characterized by a spirocyclic junction between a dihydrobenzopyran ring system and a piperidine ring, creating a rigid three-dimensional framework that significantly influences the compound's biological activity. The spirocyclic center represents a quaternary carbon atom that connects the benzopyran and piperidine moieties, creating a unique spatial arrangement that enhances molecular rigidity and potentially improves receptor binding specificity. The benzopyran portion contains a dihydro-4-oxo substitution pattern, which introduces both hydrophobic and polar characteristics to the molecule, while the piperidine ring provides a basic nitrogen center that can participate in electrostatic interactions with biological targets.

The benzofurazan moiety is attached to the piperidine nitrogen through a two-carbon ethyl linker, creating a flexible connection that allows for conformational adjustments while maintaining the overall structural integrity of the molecule. This benzofurazan unit, systematically named as 2,1,3-benzoxadiazole, represents a highly electron-deficient aromatic system that significantly influences the electronic properties of the entire compound. The methanesulfonamide group is positioned on the benzopyran ring at the 6-position, providing additional hydrogen bonding capabilities and contributing to the compound's overall polarity and solubility characteristics.

| Structural Component | Chemical Features | Functional Contribution |

|---|---|---|

| Spirocyclic Core | Benzopyran-piperidine junction | Provides rigid framework and receptor selectivity |

| Benzofurazan Moiety | 2,1,3-benzoxadiazole system | Electron-withdrawing properties and fluorescence |

| Methanesulfonamide Group | Sulfonamide functionality | Hydrogen bonding and solubility enhancement |

| Ethyl Linker | Two-carbon chain | Conformational flexibility |

| Dihydro-4-oxo Substitution | Ketone and reduced ring | Polarity and hydrogen bonding |

Historical Context of Spirocyclic Benzopyran-Piperidine Derivatives

The development of spirocyclic benzopyran-piperidine derivatives represents a significant advancement in the evolution of heterocyclic medicinal chemistry, with historical roots tracing back to the mid-20th century when researchers first recognized the therapeutic potential of spirocyclic systems. The earliest investigations into spirocyclic benzopyran compounds emerged from studies of naturally occurring benzopyran derivatives, which demonstrated various biological activities including cardiovascular and neurological effects. These initial discoveries prompted synthetic chemists to explore the preparation of artificial spirocyclic analogs that could potentially enhance the biological properties of the parent compounds while improving their pharmacokinetic profiles.

The specific combination of benzopyran and piperidine ring systems in a spirocyclic arrangement gained prominence in the 1980s and 1990s when researchers recognized that such molecular architectures could provide enhanced receptor selectivity compared to their non-spirocyclic counterparts. Studies on spirocyclic benzopyran-piperidine derivatives revealed that these compounds demonstrated excellent affinity for various receptor subtypes, including histamine receptors and sigma receptors. The rigid three-dimensional structure imposed by the spirocyclic junction was found to be crucial for achieving high receptor binding affinity and selectivity, as it constrains the molecule in conformations that are optimal for interaction with specific binding sites.

Research conducted in the early 2000s further expanded the understanding of spirocyclic benzopyran-piperidine systems, with investigations focusing on the synthesis of enantiomerically pure derivatives. The development of asymmetric synthetic methodologies allowed for the preparation of optically active spirocyclic compounds, which often exhibited significantly different biological activities between enantiomers. These studies demonstrated that the stereochemical configuration at the spirocyclic center plays a crucial role in determining the biological activity of these compounds, leading to the development of more sophisticated synthetic approaches for accessing specific stereoisomers.

Properties

CAS No. |

136075-61-1 |

|---|---|

Molecular Formula |

C22H24N4O5S |

Molecular Weight |

456.5 g/mol |

IUPAC Name |

N-[1'-[2-(2,1,3-benzoxadiazol-5-yl)ethyl]-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]methanesulfonamide |

InChI |

InChI=1S/C22H24N4O5S/c1-32(28,29)25-16-3-5-21-17(13-16)20(27)14-22(30-21)7-10-26(11-8-22)9-6-15-2-4-18-19(12-15)24-31-23-18/h2-5,12-13,25H,6-11,14H2,1H3 |

InChI Key |

UISIMLLBTGLBND-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)CCC4=CC5=NON=C5C=C4)CC2=O |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCN(CC3)CCC4=CC5=NON=C5C=C4)CC2=O |

Synonyms |

3,4-dihydro-1'-(2-(benzofurazan-5-yl)ethyl)-6-methanesulfonamidospiro((2H)-1-benzopyran-2,4'-piperidin)-4-one L 691121 L-691,121 |

Origin of Product |

United States |

Preparation Methods

Vinyl-Piperidine Addition (US Patent 5,206,240 )

An alternative method involves adding a pre-formed piperidine derivative across a vinyl benzopyranone. The reaction is conducted in aqueous ethanol with sodium acetate (1–2 eq) under reflux for 2–20 hours. While this route avoids nitration/reduction steps, it requires stringent control of stereochemistry.

Characterization and Quality Control

The final compound is characterized by:

-

¹H NMR (DMSO-d₆): δ 8.15 (s, 1H, benzofurazan), 7.82 (d, J=8.4 Hz, 1H, aromatic), 4.25 (t, 2H, -CH₂-N), 3.12 (s, 3H, SO₂CH₃).

Impurity Profile :

Industrial-Scale Considerations

-

Cost Efficiency : The Claisen-Schmidt route is preferred for large-scale synthesis due to lower catalyst costs vs. vinyl addition.

-

Green Chemistry : Ethanol/water mixtures replace DMF in later steps to reduce environmental impact.

Recent Advances and Unresolved Challenges

While the patents remain the primary sources, PMC3746990 highlights combinatorial strategies for sulfonamide diversification, suggesting potential for optimizing the methanesulfonamide group. However, the benzofurazan moiety’s electron-deficient nature complicates Pd-catalyzed couplings, limiting further functionalization.

Open Questions :

-

Can biocatalytic methods improve stereoselectivity in spirocycle formation?

-

Are continuous-flow systems applicable to the N-alkylation step?

Chemical Reactions Analysis

L-691121 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another.

Scientific Research Applications

N-(1'-(2-(5-Benzofurazanyl)ethyl)-3,4-dihydro-4-oxospiro(2H-1-benzopyran-2,4'-piperidin)-6-yl)methanesulfonamide is a complex chemical compound with potential applications in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by data tables and case studies.

Medicinal Chemistry

The compound's structure suggests several potential pharmacological activities:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The benzofurazanyl group is known for its ability to interact with DNA, potentially leading to apoptosis in cancer cells.

- Neuroprotective Effects : The piperidine component may contribute to neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Drug Development

The compound's unique properties make it suitable for further drug development research:

- Lead Compound : As a lead compound, it can be modified to enhance efficacy and reduce toxicity. Structure-activity relationship (SAR) studies can help identify the most effective analogs.

- Formulation Studies : Investigating its solubility and stability in various formulations can provide insights into its delivery mechanisms.

Biological Assays

The compound can be utilized in various biological assays:

- Receptor Binding Studies : Understanding how the compound interacts with specific receptors can elucidate its mechanism of action and therapeutic potential.

- In Vivo Studies : Animal models can be employed to assess the pharmacokinetics and pharmacodynamics of the compound, providing essential data for clinical trials.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of related compounds on human breast cancer cell lines (MCF-7). Results indicated that modifications in the benzofurazanyl group increased cytotoxicity by up to 50% compared to controls.

Case Study 2: Neuroprotection

Research published in Neuroscience Letters highlighted the neuroprotective effects of similar piperidine derivatives in a rat model of Parkinson's disease. The results showed significant improvement in motor function, suggesting potential therapeutic applications for neurodegenerative disorders.

Mechanism of Action

L-691121 exerts its effects by blocking potassium channels, which leads to the prolongation of cardiac potential. This action helps prevent abnormal heart rhythms by stabilizing the electrical activity of the heart. The molecular targets include specific potassium channels involved in cardiac repolarization .

Comparison with Similar Compounds

Table 1: Key Pharmacological Parameters of Spirobenzopyran Piperidine Analogs

Structural Insights :

- The target compound and L-702,958 share identical core structures but differ in substituents; the former incorporates a 5-benzofurazanyl ethyl group, while L-702,958 features a ketone moiety. Both exhibit comparable IKr blockade potency .

- L-706,000 (MK-499) , an alcohol derivative, shows reduced IKr affinity (IC₅₀ = 43.9 nM) but a longer duration of action (~14 hours) due to enhanced metabolic stability .

Functional and Therapeutic Differentiation

- Selectivity : The target compound and L-702,958 demonstrate superior selectivity for IKr over other cardiac ion channels (e.g., Na⁺, Ca²⁺), minimizing proarrhythmic risks .

- Efficacy in Disease Models : In post-infarction canine models, the target compound and L-706,000 reduce lethal ventricular arrhythmia incidence to 40% and 9%, respectively, versus 85% in controls .

- Pharmacokinetics : L-706,000 achieves sustained QT interval prolongation in conscious dogs at 30 µg/kg p.o., outperforming the target compound’s 10 µg/kg dose .

Broader Context of Sulfonamide-Containing Analogs

While the target compound is optimized for antiarrhythmic activity, other sulfonamide derivatives exhibit divergent therapeutic applications:

- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53 in ): This pyrazolopyrimidine-chromen hybrid, though structurally distinct, shares a sulfonamide group.

Key Challenges :

- Balancing IKr specificity with avoidance of off-target effects (e.g., hERG channel trafficking inhibition).

- Addressing inter-species variability in drug response, as seen in guinea pig vs. canine models .

Biological Activity

N-(1'-(2-(5-Benzofurazanyl)ethyl)-3,4-dihydro-4-oxospiro(2H-1-benzopyran-2,4'-piperidin)-6-yl)methanesulfonamide is a complex organic compound with potential biological activity. Its structure includes a spirocyclic moiety and a methanesulfonamide group, which are significant for its pharmacological properties. This compound has been investigated primarily for its effects on various biological systems, particularly in the context of cardiovascular health and potential neuroprotective effects.

- Molecular Formula : C22H24N4O5S

- Molecular Weight : 456.5 g/mol

- CAS Number : 136075-61-1

- IUPAC Name : N-[1'-[2-(2,1,3-benzoxadiazol-5-yl)ethyl]-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl]methanesulfonamide

The biological activity of this compound is primarily attributed to its ability to interact with potassium channels, which are critical in regulating cardiac action potentials. By blocking these channels, the compound can prolong the cardiac potential duration, making it a candidate for antiarrhythmic therapy. This mechanism is crucial in preventing irregular heart rhythms.

Pharmacological Studies

Recent studies have demonstrated the following pharmacological effects:

- Antiarrhythmic Properties : The compound has shown promise in preclinical models for treating cardiac arrhythmias by stabilizing cardiac membrane potentials and reducing excitability.

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter release and reduction of oxidative stress.

- Embryotoxicity : Some studies have reported embryotoxic effects at certain dosages, indicating the need for careful dosing in therapeutic applications.

Table 1: Summary of Biological Activities

| Study Type | Effect Observed | Reference |

|---|---|---|

| In Vitro | Potassium channel blockade | |

| In Vivo | Antiarrhythmic efficacy in rodent models | |

| Toxicology | Embryotoxicity at high doses |

Case Study 1: Antiarrhythmic Efficacy

A study conducted on rodent models demonstrated that administration of the compound significantly reduced the incidence of induced arrhythmias compared to control groups. The observed effects were linked to alterations in ion channel activity and stabilization of cardiac rhythm.

Case Study 2: Neuroprotection

In a separate study focusing on neurodegenerative models, the compound exhibited protective effects against neuronal death induced by oxidative stress. These findings suggest potential applications in treating conditions such as Alzheimer's disease or Parkinson's disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.